molecular formula C7H9BrN2 B2873577 1-(3-Bromophenyl)-1-methylhydrazine CAS No. 90084-67-6

1-(3-Bromophenyl)-1-methylhydrazine

Cat. No.: B2873577
CAS No.: 90084-67-6
M. Wt: 201.067
InChI Key: PIMZGCVPOYOYGE-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-1-methylhydrazine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methylhydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-1-methylhydrazine can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with methylhydrazine under acidic conditions. The reaction typically proceeds via the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-1-methylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.

    Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of hydrazones or azines.

    Reduction: Formation of various hydrazine derivatives.

    Substitution: Formation of substituted phenylhydrazines.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Comparison with Similar Compounds

    1-(4-Bromophenyl)-1-methylhydrazine: Similar structure but with the bromine atom in the para position.

    1-(3-Chlorophenyl)-1-methylhydrazine: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Bromophenyl)-2-methylhydrazine: Similar structure but with an additional methyl group on the hydrazine moiety.

Uniqueness: 1-(3-Bromophenyl)-1-methylhydrazine is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-bromophenyl)-1-methylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMZGCVPOYOYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-bromophenylhydrazine hydrochloride (15 g, 67 mmol) in anhydrous THF (360 mL) was added LiHMDS (1.0 M solution in THF, 127 mL, 127 mmol) dropwise over a period of 1 h at 0° C. The reaction mixture was stirred for 30 min while warming to room temperature. The flask was recooled to −78° C., and MeI (4.1 mL, 67 mmol) was added. The reaction mixture was stirred for 2 h at 0° C. and then was quenched with water (600 mL). The aqueous layer was extracted with methylene chloride (3×200 mL), and the combined organic layers were dried over sodium sulfate, filtered, and concentrated under reduced pressure. Purification by flash column chromatography (silica gel, hexanes/EtOAc, 60:40) gave the title compound (10.2 g, 76%) as yellow oil: 1H NMR (300 MHz, CDCl3) δ 7.18 (t, J=3.5 Hz, 1H), 7.08 (t, J=13.5 Hz, 1H), 6.91-6.86 (m, 2H), 3.69 (br s, 2H), 3.11 (s, 3H).
Name
3-bromophenylhydrazine hydrochloride
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
127 mL
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Name
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Yield
76%

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